molecular formula C8H6N2O B14238016 Pyrido[3,2-D][1,3]oxazepine CAS No. 516500-07-5

Pyrido[3,2-D][1,3]oxazepine

Cat. No.: B14238016
CAS No.: 516500-07-5
M. Wt: 146.15 g/mol
InChI Key: HTZFUMZOODMDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,2-D][1,3]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of a broader class of oxazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,2-D][1,3]oxazepine typically involves multicomponent reactions (MCRs), which are efficient and versatile methods for constructing complex heterocyclic structures. One common approach is the Ugi reaction, which involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Another method involves the ring-opening/recyclization reactions, where a precursor compound undergoes cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-D][1,3]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Pyrido[3,2-D][1,3]oxazepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrido[3,2-D][1,3]oxazepine involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

CAS No.

516500-07-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrido[3,2-d][1,3]oxazepine

InChI

InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H

InChI Key

HTZFUMZOODMDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC=N2)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.